N-Undecyl vs. 2-Undecyl Substitution: Divergent Cytochrome P450 Inhibition Potency
The target compound carries its undecyl chain at the N-1 position of the benzimidazole core rather than at the C-2 position. In a head-to-head series of 2-n-alkylbenzimidazoles, 2-undecylbenzimidazole was the most potent inhibitor of aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (APDM) in phenobarbitone-induced rat liver microsomes, with I50 values of 1.8 × 10⁻⁵ M and 1.15 × 10⁻⁵ M, respectively [1]. Inhibitory activity increased with increasing carbon chain length of the 2-substituent, establishing a clear structure–activity relationship tied to hydrophobicity [1]. Relocating the undecyl chain from position 2 to position 1, while simultaneously introducing a 2-naphthalen-1-ylmethyl group, fundamentally alters the electronic environment of the imidazole ring and the spatial presentation of the hydrophobic tail. This structural rearrangement is predicted to shift both the potency and selectivity profile against CYP isoforms, making the target compound a distinct pharmacological tool rather than a substitute for 2-undecylbenzimidazole [1].
| Evidence Dimension | Inhibitory potency against cytochrome P450-dependent AHH and APDM activities |
|---|---|
| Target Compound Data | No direct assay data available for the target compound; predicted divergent CYP inhibition profile based on N-1 vs. C-2 undecyl substitution and presence of 2-naphthalen-1-ylmethyl group [1] |
| Comparator Or Baseline | 2-Undecylbenzimidazole: I50 = 1.8 × 10⁻⁵ M (AHH); I50 = 1.15 × 10⁻⁵ M (APDM) in phenobarbitone-induced rat liver microsomes [1] |
| Quantified Difference | Comparator I50 values established; target compound activity expected to differ due to regioisomeric undecyl placement and additional naphthalene substitution—quantitative magnitude remains unmeasured |
| Conditions | Phenobarbitone-induced rat liver microsomes, AHH and APDM enzyme activity assays [1] |
Why This Matters
Procurement of the correct N-undecyl regioisomer is critical when CYP inhibition screening is part of the experimental design, because the 2-undecyl analog's potency data cannot be extrapolated to the N-undecyl compound.
- [1] Little, P. J.; Ryan, A. J. Inhibitors of Hepatic Mixed-Function Oxidases. 4. Effects of Benzimidazole and Related Compounds on Aryl Hydrocarbon Hydroxylase Activity from Phenobarbitone and 3-Methylcholanthrene Induced Rats. J. Med. Chem. 1982, 25 (6), 622–626. https://doi.org/10.1021/jm00348a003 View Source
